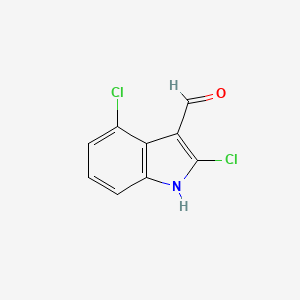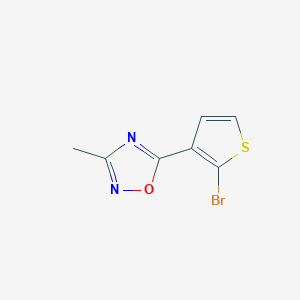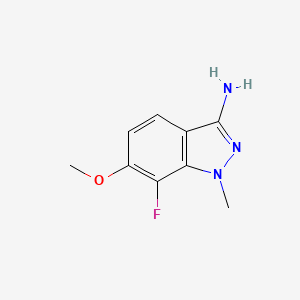
tert-Butyl 3-((di-tert-butoxycarbonyl)amino)-5-(1-hydroxyethyl)-1H-pyrazole-1-carboxylate
Overview
Description
Tert-Butyl 3-((di-tert-butoxycarbonyl)amino)-5-(1-hydroxyethyl)-1H-pyrazole-1-carboxylate is a useful research compound. Its molecular formula is C20H33N3O7 and its molecular weight is 427.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen-bonded Chains and Aggregates
Tert-butyl pyrazole derivatives, similar to the compound , have been studied for their capacity to form hydrogen-bonded chains and aggregates. For instance, 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole molecules are linked into chains by hydrogen bonds, demonstrating their potential in the formation of supramolecular structures (Abonía et al., 2007).
Synthesis of Halo-substituted Pyrazolo[5,1-c][1,2,4]triazines
Research into the synthesis of new pyrazolo[5,1-c][1,2,4]triazines includes the use of tert-butyl pyrazole derivatives. This synthesis has implications for developing novel compounds with potential applications in various fields, including pharmacology (Ivanov et al., 2017).
Intermediate Role in mTOR Targeted PROTAC Molecule Synthesis
Tert-butyl pyrazole derivatives are utilized as intermediates in the synthesis of mTOR targeted PROTAC molecules. These compounds play a crucial role in the overall synthesis process, demonstrating their importance in medicinal chemistry and drug discovery (Zhang et al., 2022).
Acylation of Amines
Tert-butyl aminocarbonates, related to tert-butyl pyrazole derivatives, have been explored for their rapid acylation properties in both organic and aqueous solutions. This research indicates their utility in organic synthesis and potential pharmaceutical applications (Harris & Wilson, 1983).
Novel Synthesis Routes
There's ongoing research into novel synthesis routes involving tert-butyl pyrazole derivatives. This includes the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, highlighting the versatility and potential of these compounds in creating new chemical entities (Bobko et al., 2012).
Heterogeneous and Recyclable Catalysts
The use of tert-butyl pyrazole derivatives in N-tert-butoxycarbonylation of amines, with the aid of efficient catalysts like H3PW12O40, showcases their potential in green chemistry and sustainable practices in chemical synthesis (Heydari et al., 2007).
properties
IUPAC Name |
tert-butyl 3-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-(1-hydroxyethyl)pyrazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O7/c1-12(24)13-11-14(21-23(13)17(27)30-20(8,9)10)22(15(25)28-18(2,3)4)16(26)29-19(5,6)7/h11-12,24H,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCNNOZZDUPMKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NN1C(=O)OC(C)(C)C)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[(1-Methyl-1H-indazol-7-yl)-amino]carbonothioyl}benzamide](/img/structure/B1405572.png)




![6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B1405581.png)

![[1-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B1405583.png)
![2-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde](/img/structure/B1405584.png)
![phenyl 4-{[(2,2-dimethylpropyl)amino]carbonyl}-1H-imidazole-5-carboxylate](/img/structure/B1405586.png)
![Tert-butyl 3-[4-(2-thienyl)pyrimidin-2-yl]piperidine-1-carboxylate](/img/structure/B1405587.png)


